3-hydroxy-2-[4-(methylsulfanyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
3-hydroxy-2-[4-(methylsulfanyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a hydroxy group at position 3 and a 4-(methylsulfanyl)phenyl substituent at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-[4-(methylsulfanyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with 4-(methylsulfanyl)benzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-[4-(methylsulfanyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Formation of 3-oxo-2-[4-(methylsulfanyl)phenyl]-2,3-dihydroquinazolinone.
Reduction: Formation of 2-[4-(methylsulfanyl)phenyl]-2,3-dihydroquinazolinone.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-[4-(methylsulfanyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The presence of the hydroxy and methylsulfanyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-3-hydroxy-4(1H)-quinolinone: Similar structure but lacks the methylsulfanyl group.
4-hydroxy-2-quinolones: Similar core structure but different substituents.
Quinazoline derivatives: Similar core structure but different functional groups.
Uniqueness
3-hydroxy-2-[4-(methylsulfanyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both the hydroxy and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a therapeutic agent by improving its binding affinity and specificity towards molecular targets.
Properties
Molecular Formula |
C15H14N2O2S |
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Molecular Weight |
286.4g/mol |
IUPAC Name |
3-hydroxy-2-(4-methylsulfanylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H14N2O2S/c1-20-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17(14)19/h2-9,14,16,19H,1H3 |
InChI Key |
KFAILPSDBLGUTK-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2O |
Canonical SMILES |
CSC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2O |
Origin of Product |
United States |
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